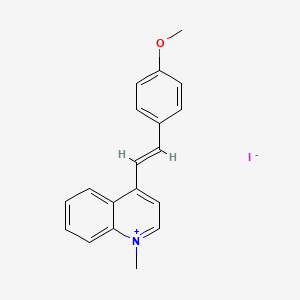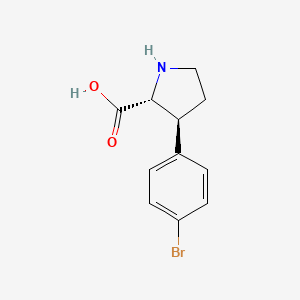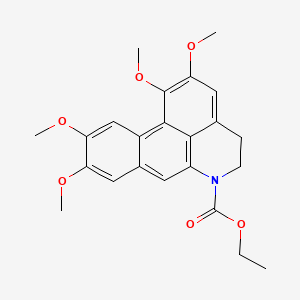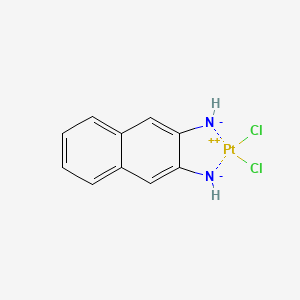
4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide is an organic compound belonging to the stilbazolium family It is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 1-methylquinolinium iodide under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives.
Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline structure.
Substitution: The methoxystyryl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium oxides, while reduction can produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing therapeutic agents, particularly in targeting specific cellular pathways.
Industry: It is utilized in the development of materials with unique optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide involves its interaction with molecular targets and pathways within cells. The compound can induce cell cycle arrest and apoptosis in cancer cells by activating specific signaling pathways, such as the p53-p21 pathway. This leads to the activation of caspases and other apoptotic proteins, resulting in programmed cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methoxystyryl)-1-methylpyridinium iodide: Similar in structure but with a pyridinium core instead of quinolinium.
4-(4-Methoxystyryl)-1-methylquinolinium chloride: Similar structure with a different counterion (chloride instead of iodide).
Uniqueness
4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide is unique due to its specific quinolinium core and methoxystyryl substitution, which confer distinct chemical and biological properties. Its ability to interact with cellular pathways and induce apoptosis makes it a valuable compound for research in cancer therapy and other biomedical applications.
Eigenschaften
Molekularformel |
C19H18INO |
|---|---|
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C19H18NO.HI/c1-20-14-13-16(18-5-3-4-6-19(18)20)10-7-15-8-11-17(21-2)12-9-15;/h3-14H,1-2H3;1H/q+1;/p-1/b10-7+; |
InChI-Schlüssel |
KBCWEXAFMMQCAN-HCUGZAAXSA-M |
Isomerische SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC=C(C=C3)OC.[I-] |
Kanonische SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-piperidin-1-ylethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12889300.png)

![(E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12889313.png)
![Diphenyl(1-phenylimidazo[4,5,1-kl]phenoxazin-4-yl)phosphine oxide](/img/structure/B12889326.png)
![7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline](/img/structure/B12889328.png)
![6-Quinolinamine, 2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B12889337.png)
![1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12889344.png)

![5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one](/img/structure/B12889360.png)

![(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)

